B-RAF V600E Inhibitory Potency: Distinct Activity Profile vs. 4-Methoxy Analog
The 4-chloro analog exhibits an IC50 of 4.10 nM against B-RAF V600E in a time-resolved FRET assay, which is 13.7-fold less potent than the 4-methoxy analog (IC50 0.300 nM) tested under the identical assay conditions [1]. This intermediate potency window may be advantageous when complete pathway suppression is undesirable, such as in studies of RAF paradoxical activation or adaptive feedback mechanisms where hyper-potent inhibitors can trigger counter-regulatory signaling [2].
| Evidence Dimension | B-RAF V600E inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 4.10 nM |
| Comparator Or Baseline | 4-Methoxy-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide: 0.300 nM |
| Quantified Difference | 13.7-fold lower potency vs. methoxy analog |
| Conditions | Time-resolved FRET assay, B-Raf (V600E) (PV3849, Invitrogen) or C-Raf (Y340D/Y341D) (PV3805), 2°C, pH not specified [1] |
Why This Matters
Provides a tunable potency option for RAF signaling studies where supra-physiological inhibition is not desired.
- [1] BindingDB Entry BDBM210006 (4-chloro) and BDBM210037 (4-methoxy). US10576087, US9273046, US9895376. View Source
- [2] Smith A, Ni ZJ, Poon D, et al. Imidazo[1,2-a]pyridin-6-yl-benzamide analogs as potent RAF inhibitors. Bioorg Med Chem Lett. 2017;27(23):5221-5224. Discussion on selectivity vs. P38 and VEGFR2. View Source
